(s)-p-Hydroxyamphetamine hydrochloride

Trace amine-associated receptor 1 (TAAR1) Stereoselectivity cAMP accumulation

Procure (S)-p-Hydroxyamphetamine hydrochloride (CAS 71295-78-8) for stereospecific TAAR1 functional assays. Unlike racemic mixtures, this single (S)-enantiomer salt enables definitive EC₅₀ comparison across species variants (rat, mouse, human-chimera). Its defined hydrochloride stoichiometry (MW 187.67 g/mol) ensures accurate molar calculations in dose-response studies. Ideal as an analytical reference standard for enantioselective HPLC/LC-MS/MS quantification in biological matrices, supporting pharmacokinetic and forensic toxicology investigations.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 71295-78-8
Cat. No. B12723784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-p-Hydroxyamphetamine hydrochloride
CAS71295-78-8
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1
InChIKeyMYTMYIPUXIMVQW-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Product Identification and Core Pharmacological Classification


(S)-p-Hydroxyamphetamine hydrochloride (CAS 71295-78-8) is the hydrochloride salt of the (S)-enantiomer of p-hydroxyamphetamine (also known as 4-hydroxyamphetamine, α-methyltyramine), a para-hydroxylated metabolite of amphetamine and methamphetamine [1]. As a single-enantiomer sympathomimetic amine, this compound acts as an indirect agonist via the release of norepinephrine from sympathetic nerve terminals and is an agonist at the trace amine-associated receptor 1 (TAAR1) [2]. The (S)-enantiomer form is a chemically defined research compound utilized in stereospecific pharmacological investigations and analytical method development. It is not a racemic mixture and exhibits distinct enantiomer-dependent receptor pharmacology compared to its (R)-counterpart [3].

(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Why Racemic p-Hydroxyamphetamine or Alternative Salts Cannot Be Interchanged


Substitution of (S)-p-hydroxyamphetamine hydrochloride (CAS 71295-78-8) with the racemic p-hydroxyamphetamine mixture (CAS 1518-86-1), the (R)-enantiomer, or alternative salt forms (e.g., hydrobromide, CAS 306-21-8) will introduce confounding experimental variables that preclude valid cross-study comparison. TAAR1 receptor activation is species-dependent and stereoselective, with the (S)- and (R)-enantiomers of p-hydroxyamphetamine displaying substantially different EC50 values across rat, mouse, and human-chimera receptor systems [1]. Furthermore, the hydrochloride salt form (CAS 71295-78-8) provides a defined counterion composition with molecular weight 187.67 g/mol, whereas the hydrobromide salt (CAS 306-21-8) carries a different counterion with molecular weight 232.12 g/mol, directly affecting molar concentration calculations in dose-response studies [2]. The stereoselective pharmacokinetics observed for amphetamine enantiomers, where l-amphetamine yields higher urinary excretion as p-hydroxyamphetamine conjugate (40%) compared to d-amphetamine (32%), suggests that enantiomeric composition meaningfully impacts the metabolic profile of this compound class [3].

(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Quantitative Differentiation Evidence for Scientific Selection


(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: TAAR1 Species-Dependent Stereoselectivity Ratios vs. (R)-Enantiomer

(S)-p-Hydroxyamphetamine demonstrates stereospecific TAAR1 activation that differs markedly from the (R)-enantiomer in a species-dependent manner. In HEK-293 cells expressing rat TAAR1 (rTAAR1), the (S)-enantiomer is approximately 3-fold more potent than the (R)-enantiomer, whereas in mouse TAAR1 (mTAAR1), the stereoselectivity reverses with the (R)-enantiomer being approximately 1.25-fold more potent [1]. The human-chimera TAAR1 (hrChTAAR1) shows intermediate stereoselectivity. This stereospecific pharmacology dictates that (R)-enantiomer or racemic mixture cannot substitute for the (S)-enantiomer in TAAR1-targeted assays [1].

Trace amine-associated receptor 1 (TAAR1) Stereoselectivity cAMP accumulation

(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Peripheral Sympathomimetic Potency Ratio vs. d-Amphetamine

p-Hydroxyamphetamine demonstrates a quantifiable potency difference relative to d-amphetamine in peripheral sympathetic responses. In rat cardiovascular assays, p-hydroxyamphetamine acts as an indirectly acting sympathomimetic amine with potency approximately twice that of d-amphetamine for eliciting pressor responses [1]. This 2-fold greater potency is mechanistically distinct from direct receptor agonism, as p-hydroxyamphetamine at postganglionic sympathetic sites acts neither as a receptor agonist nor antagonist [1].

Sympathomimetic Blood pressure Indirect agonist

(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Blood-Brain Barrier Penetration Ratio vs. Systemic Exposure

p-Hydroxyamphetamine exhibits quantifiable blood-brain barrier (BBB) penetration that is markedly lower than commonly assumed for amphetamine derivatives. Following intravenous administration of tritium-labeled p-hydroxyamphetamine (10 μCi/kg) in rats, the brain-to-blood plasma concentration ratio was determined to be 1:3 at 10 to 20 minutes post-injection [1]. The plasma half-life of p-hydroxyamphetamine was 98 minutes following direct injection [1]. This limited CNS penetration distinguishes p-hydroxyamphetamine from its parent compound amphetamine and carries direct implications for interpreting central versus peripheral pharmacodynamic effects [2].

Blood-brain barrier Pharmacokinetics Brain penetration

(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Noradrenergic Cyclic AMP Response Potentiation in Limbic Forebrain

(S)-p-hydroxyamphetamine enhances the cyclic AMP response to low concentrations of norepinephrine (NE) in the rat limbic forebrain noradrenergic system. In vitro slice preparations, (S)-p-hydroxyamphetamine (POH) and stereoisomers of p-hydroxynorephedrine (PHN) except (αS,βR)-PHN were shown to enhance the cAMP response to NE [1]. Concurrently, (S)-p-hydroxyamphetamine inhibits the high-affinity uptake of ³H-norepinephrine into crude synaptosomal fractions of the limbic forebrain in a dose-dependent manner [1].

Noradrenergic system cAMP Limbic forebrain

(S)-p-Hydroxyamphetamine Hydrochloride CAS 71295-78-8: Evidence-Backed Research Application Scenarios


TAAR1 Receptor Pharmacology and Species-Specific Stereoselectivity Screening

Use (S)-p-hydroxyamphetamine hydrochloride as a stereochemically defined agonist for TAAR1 functional assays. The compound enables direct comparison of stereoselectivity across species variants (rat, mouse, human-chimera) with EC50 values spanning approximately 0.12 to 0.28 μM depending on receptor species and enantiomer configuration [1]. This stereospecific pharmacology is essential for drug discovery programs targeting TAAR1 for neuropsychiatric indications where species translation is critical [1].

Amphetamine Metabolite Pharmacology and Indirect Sympathomimetic Mechanism Studies

Employ (S)-p-hydroxyamphetamine in studies examining the contribution of hydroxylated metabolites to amphetamine's overall pharmacological profile. With potency approximately twice that of d-amphetamine in peripheral sympathetic assays, this metabolite may contribute meaningfully to cardiovascular effects despite representing a minor fraction of plasma exposure [2]. The compound is well-suited for comparative studies alongside amphetamine and p-hydroxynorephedrine to dissect parent drug versus metabolite pharmacology [2].

Blood-Brain Barrier Penetration and CNS Distribution Modeling

Utilize (S)-p-hydroxyamphetamine as a reference compound for studying how para-hydroxylation alters blood-brain barrier permeability in phenethylamine derivatives. The measured brain-to-plasma ratio of 1:3 (0.33) at 10-20 minutes post-IV administration provides a quantitative benchmark for computational BBB penetration models [3]. This application is directly relevant to understanding the peripheral versus central activity profiles of amphetamine-derived compounds [3].

Chiral Analytical Method Development and Pharmacokinetic Studies

Deploy (S)-p-hydroxyamphetamine hydrochloride as an analytical reference standard for enantioselective HPLC methods with fluorescence detection or LC-MS/MS workflows. The compound serves as a critical calibration standard for quantifying p-hydroxyamphetamine enantiomers in biological matrices including urine and plasma, supporting forensic toxicology and pharmacokinetic investigations of amphetamine and methamphetamine metabolism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-p-Hydroxyamphetamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.